![molecular formula C8H16GeO B14653799 1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane CAS No. 51343-31-8](/img/structure/B14653799.png)
1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[310]hexane is an organogermanium compound characterized by its unique bicyclic structure
Métodos De Preparación
The synthesis of 1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane typically involves the reaction of germanium-based precursors with specific organic compounds under controlled conditions. One common method includes the reaction of 1,3,3-trimethyl-6-oxa-3-silabicyclo[3.1.0]hexane with fluoride ions, which results in the formation of the desired germabicyclo compound . The reaction conditions often require an inert atmosphere and specific solvents to ensure the stability of the intermediate compounds.
Análisis De Reacciones Químicas
1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biological systems to understand its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of germanium-based drugs.
Mecanismo De Acción
The mechanism of action of 1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers and influencing their reactivity. The pathways involved in its action include coordination with transition metals and participation in catalytic cycles, leading to the formation of various products .
Comparación Con Compuestos Similares
1,3,3,5-Tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane can be compared with similar compounds such as:
1,3,3-Trimethyl-6-oxa-3-silabicyclo[3.1.0]hexane: This compound contains silicon instead of germanium and exhibits different reactivity patterns.
2,7-Dimethyl-2,37,8-diepoxy-5-spiro[4.4]nonane: This compound has a different bicyclic structure and is used in different types of chemical reactions.
The uniqueness of this compound lies in its germanium center, which imparts distinct chemical properties and reactivity compared to its silicon analogs.
Propiedades
Número CAS |
51343-31-8 |
|---|---|
Fórmula molecular |
C8H16GeO |
Peso molecular |
200.84 g/mol |
Nombre IUPAC |
1,3,3,5-tetramethyl-6-oxa-3-germabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H16GeO/c1-7-5-9(3,4)6-8(7,2)10-7/h5-6H2,1-4H3 |
Clave InChI |
VWBIJAMLBUZCHX-UHFFFAOYSA-N |
SMILES canónico |
CC12C[Ge](CC1(O2)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


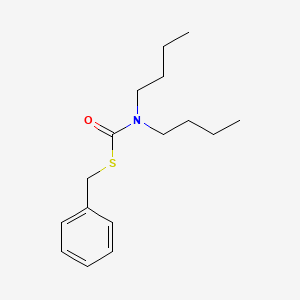
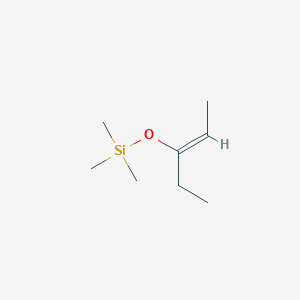
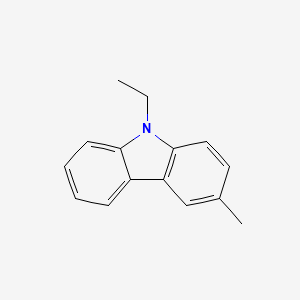
![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
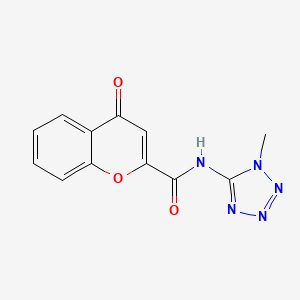
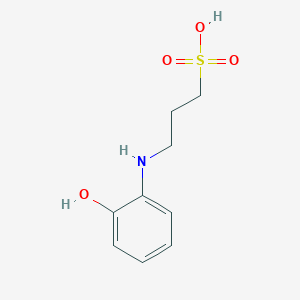
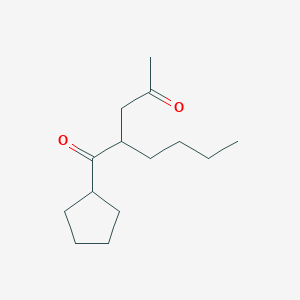
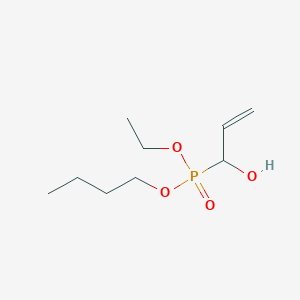
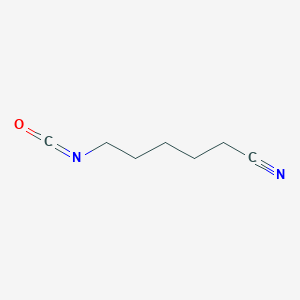
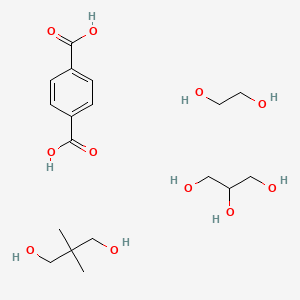
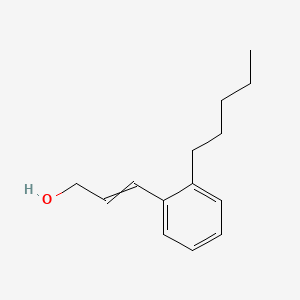
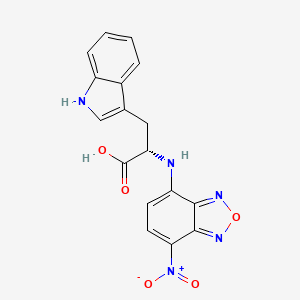
![N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea](/img/structure/B14653792.png)
![1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine](/img/structure/B14653794.png)
